molecular formula C13H13NO3 B2496625 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate CAS No. 313965-54-7

5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate

Cat. No.: B2496625
CAS No.: 313965-54-7
M. Wt: 231.251
InChI Key: COPQHXSLEALHFB-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate typically involves the acylation of 8-hydroxyquinolin-2(1H)-one. One common method includes the use of acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature, resulting in the formation of the desired acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.

Major Products

The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups that can further enhance their biological activity.

Scientific Research Applications

5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication and repair, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate: Similar in structure but with a chlorobenzoate group instead of an acetate group.

    4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and exhibit similar biological activities.

Uniqueness

5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions can enhance its stability and interaction with biological targets.

Properties

IUPAC Name

(5,7-dimethyl-2-oxo-1H-quinolin-8-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-6-8(2)13(17-9(3)15)12-10(7)4-5-11(16)14-12/h4-6H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPQHXSLEALHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC(=O)N2)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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